molecular formula C11H13NO2 B2852704 N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 164347-48-2

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2852704
CAS No.: 164347-48-2
M. Wt: 191.23
InChI Key: XDFQDTUZWKSCIR-QWRGUYRKSA-N
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Description

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is an organic compound with a unique structure that includes an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl group and acetamide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The indane structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-hydroxycyclopentyl]acetamide
  • N-[(1S,2S)-2-hydroxycyclohexyl]acetamide

Uniqueness

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is unique due to its indane structure, which imparts distinct chemical and biological properties. Compared to cyclopentyl and cyclohexyl analogs, the indane moiety provides enhanced rigidity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQDTUZWKSCIR-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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